2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 300378-82-9
Cat. No.: VC4652330
Molecular Formula: C16H13N3O2S3
Molecular Weight: 375.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300378-82-9 |
|---|---|
| Molecular Formula | C16H13N3O2S3 |
| Molecular Weight | 375.48 |
| IUPAC Name | 2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H13N3O2S3/c1-10-2-4-11(5-3-10)8-12-14(21)19(16(22)24-12)9-13(20)18-15-17-6-7-23-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8+ |
| Standard InChI Key | VOFQENDRABSUCC-XYOKQWHBSA-N |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3 |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. A possible synthetic route includes:
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Formation of the Thiazolidinone Ring:
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Reaction between thiourea derivatives and α-halo carbonyl compounds to form the thiazolidinone core.
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Introduction of Aromatic Substituents:
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A Knoevenagel condensation reaction can be used to attach the 4-methylphenylmethylidene group at the 5-position of the thiazolidinone ring.
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Acetamide Functionalization:
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Coupling with a thiazolylamine derivative introduces the acetamide group.
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Table 2: Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Formation of Thiazolidinone | Cyclization | Thiourea, α-halo carbonyl compound |
| Aromatic Substitution | Knoevenagel Condensation | Aromatic aldehyde, base catalyst |
| Acetamide Functionalization | Amide Coupling | Thiazolylamine derivative |
Applications
Thiazolidinone derivatives have been extensively studied for their pharmacological properties. The structural features of this compound suggest potential applications in:
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Antimicrobial Activity:
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The thiazolidinone core is known for antibacterial and antifungal properties.
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Antioxidant Potential:
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Conjugated systems in aromatic compounds often exhibit radical-scavenging activity.
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Anti-inflammatory Effects:
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Similar compounds have shown inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Research:
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Sulfur-containing heterocycles are being explored for their cytotoxic effects on cancer cells.
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Characterization
To confirm the structure and purity of this compound, analytical techniques are employed:
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Spectroscopic Methods:
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NMR (1H and 13C): For identifying hydrogen and carbon environments.
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IR Spectroscopy: To detect functional groups like C=O, C=S, and NH.
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UV-Vis Spectroscopy: To study electronic transitions in the conjugated system.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation.
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms.
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Research Findings
Studies on similar compounds have revealed:
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High binding affinity to enzymes involved in microbial resistance mechanisms.
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Promising results in molecular docking studies targeting inflammatory pathways.
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Moderate cytotoxicity against cancer cell lines, warranting further optimization.
Table 3: Biological Activities of Related Compounds
| Activity | Observed Effect | Reference Compounds |
|---|---|---|
| Antibacterial | Inhibits Gram-positive strains | Thiazolidinones with aromatic substituents |
| Anti-inflammatory | LOX inhibition | Sulfur-containing heterocycles |
| Anticancer | Induces apoptosis | Thiazolyl-acetamide derivatives |
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